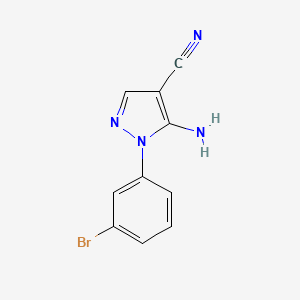

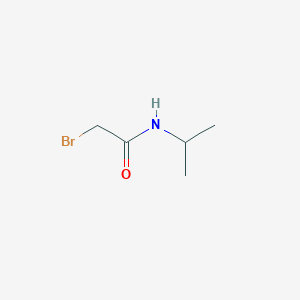

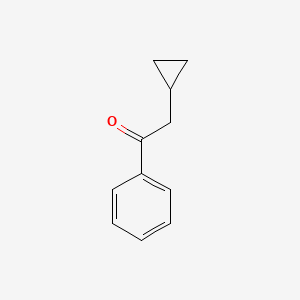

2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions with specific reagents and conditions tailored to introduce or modify particular functional groups. For instance, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was achieved through a novel protocol starting from a chlorinated precursor . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a Vilsmeier–Haack chlorination process . These methods highlight the versatility and complexity of synthesizing substituted pyridine derivatives.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of pyridine derivatives. The papers describe the structural analysis of several compounds, revealing features such as hydrogen bonding and π-π stacking interactions . These interactions are crucial as they can influence the compound's stability, reactivity, and overall properties.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be quite diverse, depending on the substituents present on the ring. For example, the presence of a nitro group can lead to different chemical behavior compared to an ethoxy or methoxy group. The papers do not provide specific reactions for 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile, but they do discuss the reactivity of similar compounds, such as the formation of Schiff's bases and pyrazole derivatives from related pyridine carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The papers report on the optical properties investigated by UV–vis absorption and fluorescence spectroscopy . Solvent effects on absorption and emission spectra are also discussed, which are important for understanding the behavior of these compounds in different environments. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Pyridine derivatives, including close analogs of 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile, have been synthesized and analyzed for their structural features using spectroscopic methods. Studies have explored their optical properties through UV-vis absorption and fluorescence spectroscopy, providing insights into the effects of substituents on these compounds' emission spectra (Cetina et al., 2010).

Physical Properties in Solutions

- The physical properties of similar dihydropyridine derivatives have been examined in solutions. For instance, studies have measured densities, viscosities, and ultrasonic velocities of these compounds in dimethyl sulfoxide, aiding in understanding solute-solvent interactions and the structural implications of these molecules (Baluja & Talaviya, 2016).

Photosensitivity and Optoelectronic Applications

- Research has been conducted on the photosensitivity of certain dihydropyridine derivatives, revealing their potential applicability in optoelectronic devices. Such studies highlight the increasing photocurrent and photosensitivity under varying illumination intensities, indicating their relevance in the development of new materials for optoelectronic applications (Roushdy et al., 2019).

Synthesis Protocols and Derivatives

- Various synthesis protocols for dihydropyridine derivatives have been developed, contributing to the broader understanding of these compounds' chemistry. These methods offer pathways to create novel derivatives, enhancing the diversity and potential applications of dihydropyridine-related molecules (Jukić et al., 2010).

Application in Anticancer Research

- Some dihydropyridine derivatives have shown promising results in anticancer research. Studies focusing on their inhibitory effects on tumor cell growth suggest that these compounds could be valuable in developing new anticancer agents (Abadi et al., 2009).

Eigenschaften

IUPAC Name |

2-ethoxy-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-2-12-8-6(5-9)3-4-7(11)10-8/h3-4H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETPCPJZCGTGKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=O)N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501525 |

Source

|

| Record name | 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

CAS RN |

71350-48-6 |

Source

|

| Record name | 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)